

In-depth Technical Guide: Discovery and Historical Development of Thymolphthalexone

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Thymolphthalexone, a complex organic molecule, serves as a crucial metallochromic indicator in analytical chemistry. Its unique ability to form distinctly colored complexes with metal ions, particularly alkaline earth metals, has cemented its role in complexometric titrations. This guide provides a comprehensive overview of its discovery, synthesis, and the experimental protocols that underpin its application.

Discovery and Historical Context

Thymolphthalexone, chemically known as 3,3'-Bis[N,N-

di(carboxymethyl)aminomethyl]thymolphthalein, emerged from the broader field of complexometric analysis in the mid-20th century. While the parent molecule, thymolphthalein, was already known as an acid-base indicator, the functionalization of this structure to create a metal-ion indicator was a significant advancement.

The first synthesis and characterization of **Thymolphthalexone** as a novel metallochromic indicator are credited to J. Körbl and R. Přibil in a 1957 publication in the Collection of Czechoslovak Chemical Communications. Their work demonstrated that by introducing iminodiacetic acid groups onto the thymolphthalein core, the molecule gained the ability to act as a chelating agent, forming stable, colored complexes with specific metal ions. This discovery provided a valuable new tool for the quantitative determination of metals like calcium, strontium, and barium.



Physicochemical and Spectrophotometric Properties

Thymolphthalexone is a white to off-white crystalline powder.[1] Its structure combines the pH-sensitive phthalein backbone with the metal-chelating functionality of aminopolycarboxylic acid groups, making it a versatile analytical reagent.[1]

Quantitative data for **Thymolphthalexone** and its metal complexes are summarized below. The stability constant (log K) indicates the strength of the bond between the indicator and the metal ion, while the wavelength of maximum absorbance (λ max) is crucial for spectrophotometric applications.

Property	Value	Metal Ion	log K	λmax (Complex)
Chemical Formula	C38H44N2O12[1]	Ca ²⁺	7.8	575 nm
Molar Mass	720.77 g/mol [1] [2]	Sr ²⁺	7.4	575 nm
CAS Number	1913-93-5	Ba ²⁺	6.9	575 nm
Melting Point	191 °C (decomposes)[1]	Mg²+	5.3	575 nm
Optimal pH Range	9.3 - 11.5	Free Ligand (H₂Ind³⁻)	-	435 nm
Color (Acidic/Neutral)	Colorless	Free Ligand (Ind ^{5–})	-	595 nm (blue)
Color (Metal Complex)	Blue			

Note: Stability constants and absorbance maxima can vary slightly with ionic strength and solvent conditions.

Synthesis and Experimental Protocols

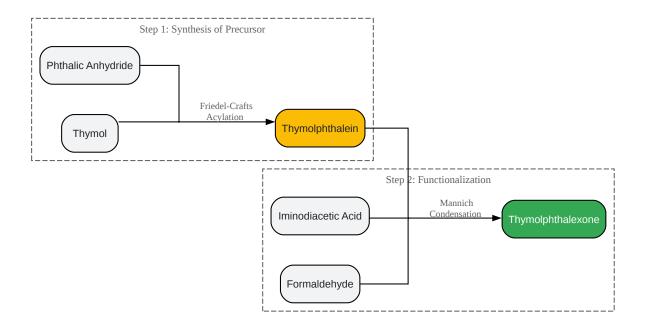


The synthesis and application of **Thymolphthalexone** involve precise chemical procedures. Detailed protocols for its preparation and its use in a key analytical technique are provided below.

Synthesis of Thymolphthalexone

Thymolphthalexone is synthesized via a Mannich condensation, a classic organic reaction that involves the aminoalkylation of an acidic proton located on the thymolphthalein molecule. The reactants are thymolphthalein, formaldehyde, and iminodiacetic acid.

Diagram of Synthesis Workflow



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Caption: Two-step synthesis of **Thymolphthalexone** from basic precursors.

Experimental Protocol: Synthesis via Mannich Condensation

Dissolution: Dissolve 2.14 g of thymolphthalein in 20 ml of glacial acetic acid, warming gently
if necessary.



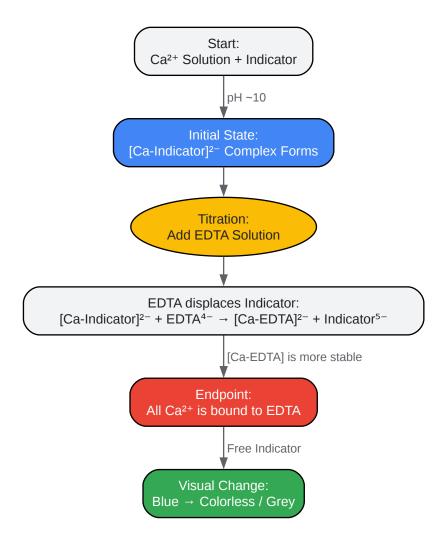
- Reactant Addition: To this solution, add 1.33 g of iminodiacetic acid and 2.0 ml of a 37% aqueous formaldehyde solution.
- Reaction: Stir the mixture at room temperature for 48 hours. During this time, a white precipitate of **Thymolphthalexone** will form.
- Isolation: Filter the precipitate using a Buchner funnel and wash it thoroughly with 50 ml of distilled water.
- Purification: Recrystallize the crude product from a minimal amount of hot dimethylformamide.
- Drying: Dry the purified white crystals in a vacuum desiccator over P₂O₅. The expected yield is approximately 70-75%.

Application in Complexometric Titration of Calcium

A primary application of **Thymolphthalexone** is the direct titration of calcium ions with ethylenediaminetetraacetic acid (EDTA), a strong chelating agent. The indicator forms a blue complex with Ca²⁺ ions. At the endpoint, EDTA, which forms a more stable complex with Ca²⁺, displaces the indicator, causing the solution to become colorless or light grey.

Diagram of Titration Logic





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Caption: Logical flow of a complexometric titration using a displacement indicator.

Experimental Protocol: Determination of Calcium Hardness

- Indicator Preparation: Prepare a 0.5% (w/v) indicator solution by dissolving 0.5 g of Thymolphthalexone in 100 ml of ethanol.
- Sample Preparation: Pipette 50.0 ml of the water sample into a 250 ml Erlenmeyer flask. Add 2 ml of 1 M sodium hydroxide (NaOH) to raise the pH to approximately 11. Note: This high pH is necessary to precipitate magnesium as Mg(OH)₂, preventing its interference.
- Indicator Addition: Add 3-4 drops of the **Thymolphthalexone** indicator solution to the flask.

 The solution should turn a distinct blue, indicating the formation of the Ca-indicator complex.



- Titration: Titrate the sample with a standardized 0.01 M EDTA solution. Swirl the flask continuously.
- Endpoint Detection: The endpoint is reached when the blue color disappears and the solution becomes colorless or a faint grey. Record the volume of EDTA used.
- Calculation: Calculate the concentration of Ca²⁺ in the sample using the stoichiometry of the Ca²⁺-EDTA reaction (1:1).

This guide provides the foundational technical information on **Thymolphthalexone**, from its historical synthesis to its practical application, equipping researchers and professionals with the necessary knowledge for its effective use in the laboratory.

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